2-(3,3-Dimethylbutanamido)acetic acid 2-(3,3-Dimethylbutanamido)acetic acid
Brand Name: Vulcanchem
CAS No.: 883802-93-5
VCID: VC6330407
InChI: InChI=1S/C8H15NO3/c1-8(2,3)4-6(10)9-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)
SMILES: CC(C)(C)CC(=O)NCC(=O)O
Molecular Formula: C8H15NO3
Molecular Weight: 173.212

2-(3,3-Dimethylbutanamido)acetic acid

CAS No.: 883802-93-5

Cat. No.: VC6330407

Molecular Formula: C8H15NO3

Molecular Weight: 173.212

* For research use only. Not for human or veterinary use.

2-(3,3-Dimethylbutanamido)acetic acid - 883802-93-5

Specification

CAS No. 883802-93-5
Molecular Formula C8H15NO3
Molecular Weight 173.212
IUPAC Name 2-(3,3-dimethylbutanoylamino)acetic acid
Standard InChI InChI=1S/C8H15NO3/c1-8(2,3)4-6(10)9-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)
Standard InChI Key CKPFPZCUQJFSPF-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NCC(=O)O

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-(3,3-Dimethylbutanamido)acetic acid, systematically named 2-[(3,3-dimethylbutanoyl)amino]acetic acid, belongs to the class of N-acylglycines. Its IUPAC name derives from the substitution of the hydrogen atom on the amino group of glycine with a 3,3-dimethylbutanoyl moiety . The compound’s SMILES notation, CC(C)(C)CC(=O)NCC(=O)O\text{CC(C)(C)CC(=O)NCC(=O)O}, explicitly defines its branched alkyl chain (3,3-dimethylbutanoyl\text{3,3-dimethylbutanoyl}) and the acetic acid backbone .

Molecular Geometry and Spectral Data

The InChIKey CKPFPZCUQJFSPF-UHFFFAOYSA-N\text{CKPFPZCUQJFSPF-UHFFFAOYSA-N} provides a unique identifier for its stereochemical and isotopic features . Predicted mass spectrometry adducts include [M+H]+[\text{M}+\text{H}]^+ at m/z 174.11248 and [M+Na]+[\text{M}+\text{Na}]^+ at m/z 196.09442, with collision cross sections of 139.4 Ų and 146.4 Ų, respectively . These values facilitate its identification in complex mixtures using ion mobility spectrometry.

Table 1: Predicted Collision Cross Sections (CCS) for Key Adducts

Adductm/zCCS (Ų)
[M+H]+[\text{M}+\text{H}]^+174.11248139.4
[M+Na]+[\text{M}+\text{Na}]^+196.09442146.4
[MH][\text{M}-\text{H}]^-172.09792136.4

Synthesis and Manufacturing

Catalytic Oxidation and Acidification

The oxidation step in the patent employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with co-catalysts like ferric trichloride and sodium nitrite, achieving yields exceeding 90% . Acidification with hydrochloric or sulfuric acid finalizes the carboxylate group, a step directly applicable to synthesizing 2-(3,3-dimethylbutanamido)acetic acid if the intermediate amide is properly functionalized .

Physicochemical Properties

Partitioning and Solubility

The related compound 2-(N-ethyl-3,3-dimethylbutanamido)acetic acid exhibits a LogP of 0.98, indicating moderate lipophilicity . Extrapolating this to the target compound, its polar surface area of 58 Ų suggests solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane, consistent with its use in extraction steps described in the patent .

Stability and Reactivity

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a glycine derivative, 2-(3,3-dimethylbutanamido)acetic acid could serve as a building block for peptide mimetics or prodrugs. The Enamine Ltd catalog lists analogs like 2-(N-ethyl-3,3-dimethylbutanamido)acetic acid as screening compounds, hinting at its role in drug discovery .

Specialty Chemicals

The compound’s branched alkyl chain may enhance the lipid solubility of agrochemicals or surfactants. Its synthesis via scalable halogenation-oxidation routes supports industrial production .

Analytical and Regulatory Considerations

Quality Control

Gas chromatography purity data from the patent indicate that optimized synthetic routes achieve >98% purity, critical for pharmaceutical applications . Suppliers offer the compound at 80% purity for research use, necessitating further purification for advanced studies .

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